molecular formula C15H14O3S B10840429 1-Phenyl-3-(phenylsulfonyl)propan-1-one CAS No. 65885-28-1

1-Phenyl-3-(phenylsulfonyl)propan-1-one

Cat. No.: B10840429
CAS No.: 65885-28-1
M. Wt: 274.3 g/mol
InChI Key: IOTOILGYCOMTGK-UHFFFAOYSA-N
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Description

1-Phenyl-3-(phenylsulfonyl)propan-1-one is an organic compound that belongs to the class of sulfones It is characterized by the presence of a phenyl group attached to the first carbon of the propanone chain and a phenylsulfonyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(phenylsulfonyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with phenylacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(phenylsulfonyl)propan-1-one undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenyl-3-(phenylsulfonyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-3-(phenylsulfonyl)propan-1-one involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-3-(phenylsulfonyl)propan-1-one is unique due to its combination of a phenyl and phenylsulfonyl group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

CAS No.

65885-28-1

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-phenylpropan-1-one

InChI

InChI=1S/C15H14O3S/c16-15(13-7-3-1-4-8-13)11-12-19(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

IOTOILGYCOMTGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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